molecular formula C18H26N2O B4994077 1-(cyclopentylcarbonyl)-4-(2-phenylethyl)piperazine

1-(cyclopentylcarbonyl)-4-(2-phenylethyl)piperazine

Cat. No. B4994077
M. Wt: 286.4 g/mol
InChI Key: OPHCGQIKZWSRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopentylcarbonyl)-4-(2-phenylethyl)piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. It belongs to the family of piperazine derivatives and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

1-(cyclopentylcarbonyl)-4-(2-phenylethyl)piperazine has been widely used in scientific research as a tool to study the function of various receptors in the central nervous system. It has been shown to bind selectively to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory formation, and neuroprotection. This compound has been used to study the role of sigma-1 receptor in these processes and to develop potential therapeutic agents targeting this receptor.

Mechanism of Action

1-(cyclopentylcarbonyl)-4-(2-phenylethyl)piperazine acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum and plasma membrane of cells. Activation of the sigma-1 receptor by this compound leads to the modulation of various signaling pathways, including calcium signaling, protein kinase C activation, and NMDA receptor function. These effects are thought to contribute to the neuroprotective and anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of pro-inflammatory cytokine production. This compound has also been shown to protect against neuronal damage caused by ischemia, oxidative stress, and excitotoxicity. These effects suggest that this compound may have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(cyclopentylcarbonyl)-4-(2-phenylethyl)piperazine has several advantages for use in lab experiments, including its high selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, such as its short half-life and the need for specialized equipment to study its effects on cellular signaling pathways.

Future Directions

There are several future directions for the research on 1-(cyclopentylcarbonyl)-4-(2-phenylethyl)piperazine. One potential direction is the development of more potent and selective sigma-1 receptor agonists based on the structure of this compound. Another direction is the investigation of the role of sigma-1 receptor in various physiological and pathological processes, such as pain perception, addiction, and neuroinflammation. Finally, the therapeutic potential of this compound and its derivatives in the treatment of neurodegenerative diseases and other disorders should be further explored.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its selective binding to the sigma-1 receptor and its potential therapeutic applications. The synthesis method of this compound can be optimized to improve the yield and purity of the compound. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound and its derivatives may lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

1-(cyclopentylcarbonyl)-4-(2-phenylethyl)piperazine can be synthesized by the reaction of cyclopentanone with 1,2-dibromoethane to form 1-(cyclopentyl)-2-bromoethane, which is then treated with sodium amide and phenethylamine to give this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and reagent ratios.

properties

IUPAC Name

cyclopentyl-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-18(17-8-4-5-9-17)20-14-12-19(13-15-20)11-10-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHCGQIKZWSRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.